molecular formula C13H28O4S2 B14472130 5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol CAS No. 66290-78-6

5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol

Katalognummer: B14472130
CAS-Nummer: 66290-78-6
Molekulargewicht: 312.5 g/mol
InChI-Schlüssel: VQNFWPLZQHASHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol is an organic compound characterized by the presence of multiple hydroxyl groups and sulfanyl groups attached to a pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol typically involves the reaction of a pentane derivative with 2-methylpropylsulfanyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The sulfanyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of sulfanyl-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. Detailed studies on the molecular targets and pathways are available in scientific literature .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,5-Bis(butylsulfanyl)pentane-1,2,3,4-tetrol
  • 5,5-Bis(ethylsulfanyl)pentane-1,2,3,4-tetrol

Uniqueness

5,5-Bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol is unique due to the presence of 2-methylpropylsulfanyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These unique features make it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

66290-78-6

Molekularformel

C13H28O4S2

Molekulargewicht

312.5 g/mol

IUPAC-Name

5,5-bis(2-methylpropylsulfanyl)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C13H28O4S2/c1-8(2)6-18-13(19-7-9(3)4)12(17)11(16)10(15)5-14/h8-17H,5-7H2,1-4H3

InChI-Schlüssel

VQNFWPLZQHASHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CSC(C(C(C(CO)O)O)O)SCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.